![molecular formula C28H22Cl2N2O3 B12119250 N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 307974-10-3](/img/structure/B12119250.png)
N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
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Overview
Description
N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes benzylamino, dichlorophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan ring: This can be achieved through the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form 5-(3,4-dichlorophenyl)furan.
Amination: The furan derivative is then reacted with benzylamine to introduce the benzylamino group.
Condensation: The resulting compound undergoes a condensation reaction with 4-methylbenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzylamino and dichlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features make it an attractive target for further chemical modifications.
Research has indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : Investigations into its mechanism of action have shown interactions with cancer-related pathways, indicating possible therapeutic benefits in oncology.
Medical Applications
Due to its structural complexity and biological activity, this compound is being explored as a potential therapeutic agent. Ongoing studies aim to elucidate its pharmacological properties and therapeutic efficacy in treating various diseases.
Industrial Uses
In the industrial sector, this compound is utilized in developing new materials and chemical processes due to its unique properties. Its role as an intermediate in synthesizing other compounds further enhances its industrial relevance.
Case Studies
Several studies have focused on the applications of this compound:
- Anticancer Activity : A study investigated its effects on cancer cell lines, revealing significant inhibition of cell proliferation at specific concentrations.
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited promising activity against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
These case studies highlight the compound's versatility and potential for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[5-(3,4-dichlorophenyl)-2-furan]-propionic acid
- 5-(3,4-Dichlorophenyl)furfural
Uniqueness
N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its combination of benzylamino, dichlorophenyl, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-(Benzylamino)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H22Cl2N2O3, with a molecular weight of 505.4 g/mol. The structure features multiple functional groups that contribute to its pharmacological properties. The presence of the furan ring and dichlorophenyl moiety is particularly significant, as compounds containing these structures often exhibit diverse biological activities.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Research on related compounds has shown that furan derivatives can exhibit significant antibacterial effects against various pathogens. For instance, a study demonstrated that substituted phenylfuranylnicotinamidines exhibited similar antibacterial activity to ampicillin against certain bacterial strains .
Cytotoxicity and Anticancer Potential
The compound's structure suggests potential anticancer properties. Structure-activity relationship (SAR) studies on similar compounds have indicated that modifications to the phenyl ring can modulate cytotoxic effects. For example, derivatives of furan have been tested against a panel of 60 human cancer cell lines, revealing promising cytotoxic activities . The mechanism by which these compounds exert their effects often involves interactions with specific molecular targets such as enzymes or receptors.
While detailed mechanisms for this compound are not fully elucidated, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. The structural complexity allows for multiple points of interaction within biological systems, potentially leading to varied pharmacological effects.
Case Studies and Research Findings
Several key studies provide insights into the biological activity of related compounds:
- Antimicrobial Studies : A series of furan derivatives were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that certain modifications enhanced activity against Staphylococcus epidermidis and Escherichia coli, suggesting that similar modifications might benefit this compound .
- Cytotoxicity Testing : In a study assessing the cytotoxicity of various furan derivatives against cancer cell lines, it was found that specific substitutions could significantly increase growth inhibition rates. This highlights the importance of structural modifications in developing effective anticancer agents .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-3-[5-(3,4-dichlorophenyl)-2-furan]-propionic acid | Contains furan and dichlorophenyl groups | Exhibits different biological activities due to amino acid structure |
5-(3,4-Dichlorophenyl)furfural | Furan ring with dichlorophenyl substituent | Primarily used in organic synthesis; less complex than the target compound |
This comparison underscores the unique position of this compound within a class of biologically active compounds.
Properties
CAS No. |
307974-10-3 |
---|---|
Molecular Formula |
C28H22Cl2N2O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(Z)-3-(benzylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c1-18-7-9-20(10-8-18)27(33)32-25(28(34)31-17-19-5-3-2-4-6-19)16-22-12-14-26(35-22)21-11-13-23(29)24(30)15-21/h2-16H,17H2,1H3,(H,31,34)(H,32,33)/b25-16- |
InChI Key |
ZNHATVACJUBAHG-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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